molecular formula C15H14O B11649223 2-[(2E)-3-phenylprop-2-en-1-yl]phenol

2-[(2E)-3-phenylprop-2-en-1-yl]phenol

Cat. No.: B11649223
M. Wt: 210.27 g/mol
InChI Key: ZOWWQFKBWKBYAE-RMKNXTFCSA-N
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Description

2-[(2E)-3-phenylprop-2-en-1-yl]phenol is a phenolic organic compound of interest in chemical research and development. The molecule features a phenol group directly linked to a (2E)-3-phenylprop-2-en-1-yl (trans-cinnamyl) chain . This structure suggests potential for diverse chemical reactivity and physical properties characteristic of phenolic compounds, such as the capacity to form intermolecular hydrogen bonds, which can influence melting/boiling points and crystal packing . While specific biological mechanisms for this compound are not well-documented in the public scientific literature, its structural analogs are often explored in materials science and as synthetic intermediates . The (E)-configured alkene moiety is a key structural feature that defines its geometry and can be critical for its interaction in larger molecular systems. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]phenol

InChI

InChI=1S/C15H14O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-10,12,16H,11H2/b9-6+

InChI Key

ZOWWQFKBWKBYAE-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-[(2E)-3-phenylprop-2-en-1-yl]phenol Skeleton

The creation of the this compound framework fundamentally involves the formation of a carbon-carbon bond between the phenolic ring and the three-carbon side chain. Several classical and modern synthetic methods can be adapted for this purpose.

A primary and well-established method for the synthesis of 2-alkenylphenols is the Claisen rearrangement , a powerful numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of allyl aryl ethers. wjpmr.comepitomejournals.comnih.gov This reaction proceeds in a concerted manner and is typically induced by thermal means or by Lewis acid catalysis. oregonstate.edu The general strategy involves two key steps:

O-allylation of Phenol (B47542): The synthesis begins with the etherification of phenol with a suitable cinnamyl derivative, such as cinnamyl bromide or cinnamyl chloride, under basic conditions. This Williamson ether synthesis yields the corresponding allyl phenyl ether. acs.orgrsc.org

Claisen Rearrangement: The resulting cinnamyl phenyl ether is then heated, often in a high-boiling solvent, to induce the rearrangement. The cinnamyl group migrates from the oxygen atom to the ortho position of the phenol ring, yielding the desired 2-cinnamylphenol skeleton. If both ortho positions are blocked, the rearrangement can occur at the para position. nih.gov

Step Reaction Description
1 O-allylation (Williamson Ether Synthesis) Phenol is treated with a cinnamyl halide in the presence of a base to form cinnamyl phenyl ether.
2 Claisen Rearrangement The cinnamyl phenyl ether is heated to induce a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, forming the 2-cinnamylphenol.

An alternative approach involves the direct Friedel-Crafts alkylation of phenol with a cinnamyl alcohol or halide. This reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid. However, this method can be prone to issues with regioselectivity, often yielding a mixture of ortho and para isomers, as well as potential over-alkylation.

Transition-metal catalyzed cross-coupling reactions also offer a powerful means to construct the desired C-C bond. For instance, a Suzuki or Negishi coupling of a protected 2-halophenol with an appropriate organoboron or organozinc reagent derived from cinnamyl alcohol could be a viable route. These methods often provide excellent control over regioselectivity.

The synthesis of the target compound specifically requires the (2E)-configuration of the double bond in the side chain. Achieving this stereochemical control is a critical aspect of the synthetic design.

Several well-established olefination reactions can be employed to construct the (E)-alkene with high stereoselectivity:

The Wittig Reaction: The reaction of a stabilized ylide, derived from a phosphonium (B103445) salt of a benzyl (B1604629) halide, with a 2-hydroxybenzaldehyde derivative would predominantly yield the (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction, using a phosphonate (B1237965) carbanion, is renowned for its high (E)-selectivity in the synthesis of α,β-unsaturated esters and other electron-deficient alkenes. The resulting ester can then be reduced to the corresponding allylic alcohol.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction between a 2-halophenol and styrene, or a Suzuki coupling between a 2-halophenol and an (E)-vinylboronic acid derivative, can also provide the desired (E)-alkene geometry.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for further molecular elaboration. Its acidic nature allows for a variety of functionalization reactions.

Etherification: The hydroxyl group can be readily converted into an ether by reaction with an alkyl halide or sulfate (B86663) in the presence of a base (Williamson ether synthesis). uobasrah.edu.iq This modification can be used to introduce a wide range of alkyl or aryl groups, altering the molecule's steric and electronic properties.

Esterification: The phenol can be acylated to form esters. This can be achieved by reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or more commonly and efficiently, with more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine. nih.govnih.gov Phenolic esters are valuable intermediates and can also serve as protecting groups.

Reaction Reagents Product
Etherification Alkyl halide (R-X), Base 2-[(2E)-3-phenylprop-2-en-1-yl]alkoxybenzene
Esterification Acid chloride (RCOCl), Base 2-[(2E)-3-phenylprop-2-en-1-yl]phenyl ester

Chemical Reactions of the (2E)-3-phenylprop-2-en-1-yl Side Chain

The unsaturated side chain offers a rich platform for a variety of chemical transformations, primarily centered around the reactivity of the carbon-carbon double bond.

Oxidation: The alkene can undergo oxidative cleavage upon treatment with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), leading to the formation of aldehydes or carboxylic acids. Milder epoxidation agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the double bond into an epoxide, a versatile synthetic intermediate.

Reduction: The double bond can be selectively hydrogenated to a saturated propyl chain using catalytic hydrogenation (e.g., H₂/Pd-C), without affecting the aromatic ring under controlled conditions.

Addition Reactions: The alkene is susceptible to electrophilic addition reactions. For instance, hydrohalogenation (addition of HX) or hydration (addition of H₂O in the presence of an acid catalyst) will proceed according to Markovnikov's rule, with the electrophile adding to the less substituted carbon atom. epitomejournals.com

Cyclization Reactions: The proximity of the phenolic hydroxyl group to the double bond allows for intramolecular cyclization reactions. For example, under acidic or oxidative conditions, the phenol can act as a nucleophile, attacking the double bond to form five- or six-membered heterocyclic rings, such as dihydrofurans or dihydropyrans. numberanalytics.com

Multicomponent Reactions and One-Pot Synthetic Procedures Applicable to Similar Phenols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.com For the synthesis of highly substituted phenols, several MCR strategies have been developed. For instance, a one-pot reaction involving an aldehyde, an active methylene (B1212753) compound, and a phenol derivative can lead to the formation of chromene systems, which are structurally related to 2-alkenylphenols. frontiersin.org

One-pot procedures that combine several synthetic steps without the isolation of intermediates are also highly valuable. A potential one-pot synthesis of this compound could involve the in-situ formation of a cinnamylating agent followed by a direct C-alkylation of phenol under optimized conditions. Tandem reactions, such as a Claisen rearrangement followed by an intramolecular cyclization, can also be designed to rapidly build molecular complexity from simple phenolic precursors. nih.gov

Green Chemistry Principles in the Synthesis of Related Phenolic Structures

The principles of green chemistry are increasingly influencing the design of synthetic routes to phenolic compounds. epitomejournals.com This involves the use of environmentally benign solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.

Green Solvents: The use of water, supercritical CO₂, or bio-derived solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) in phenolic alkylations and other transformations is a key aspect of green synthesis. uobasrah.edu.iqbohrium.com

Catalysis: The replacement of stoichiometric reagents with catalytic amounts of less toxic and recyclable catalysts is a cornerstone of green chemistry. For phenol synthesis and functionalization, this includes the use of solid acid catalysts, zeolites, and transition-metal catalysts that can be easily recovered and reused. researchgate.net

Atom Economy: Synthetic methods that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. MCRs and tandem reactions are excellent examples of atom-economical processes.

Renewable Feedstocks: Lignin, a complex biopolymer rich in phenolic structures, is being explored as a renewable source for the production of valuable phenolic compounds, including those with alkyl side chains. uobasrah.edu.iq

By embracing these principles, the synthesis of this compound and related structures can be made more sustainable and environmentally responsible.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical method for the structural elucidation of organic molecules. Through detailed analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, complemented by two-dimensional (2D) NMR techniques, a definitive map of atomic connectivity and the chemical environment within the 2-[(2E)-3-phenylprop-2-en-1-yl]phenol molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound offers precise information regarding the number of different protons, their respective chemical environments, and their spatial relationships through spin-spin coupling. When recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), the spectrum reveals characteristic signals for the aromatic protons of both the phenolic and phenyl moieties, the olefinic protons of the prop-2-en-1-yl chain, and the allylic protons.

In the aromatic region, signals typically appear between δ 7.42 and 6.86 ppm, corresponding to the protons on the phenyl and the substituted phenol (B47542) rings. The olefinic protons of the cinnamyl group are observed as multiplets in the δ 6.55-6.45 ppm range. A significant coupling constant (J) of approximately 16.05 Hz for one of the olefinic protons is indicative of a trans (E) configuration of the double bond. harvard.edu The allylic methylene (B1212753) protons (CH₂) also present a distinct signal in the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
7.42 - 7.37m-2HPhenyl H
7.36 - 7.31m-2HPhenyl H
7.28 - 7.17m-3HPhenyl H & Phenol H
6.95dt7.43, 1.011HPhenol H
6.86dd8.00, 0.791HPhenol H
6.55d16.051HOlefinic H
6.45dt16.05, 5.861HOlefinic H
Data sourced from harvard.edu. Note: Chemical shifts and coupling constants can exhibit minor variations based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environments. The spectrum of this compound will display distinct signals for the aromatic, olefinic, and aliphatic carbons. The carbon atom attached to the phenolic hydroxyl group (C-OH) is characteristically shifted downfield. While a complete, publicly available, and fully assigned ¹³C NMR dataset for the parent compound is not readily found in the surveyed literature, data for closely related derivatives, such as 2-cinnamyl-4-methylphenol, show the expected chemical shift regions: aromatic carbons from δ 115-152, olefinic carbons from δ 125-132, the allylic carbon around δ 34, and the methyl carbon around δ 20.

Table 2: Representative ¹³C NMR Spectroscopic Data for a closely related derivative, 2-cinnamyl-4-methylphenol, in CDCl₃
Chemical Shift (δ) (ppm)Assignment
151.7Phenolic C-O
137.1Phenyl C (quaternary)
131.4Olefinic CH
131.0Aromatic C-H
130.2Aromatic C-H
128.5Aromatic C-H
128.2Aromatic C-H
128.1Aromatic C (quaternary)
127.3Aromatic C-H
126.2Aromatic C-H
125.4Olefinic CH
115.6Aromatic C-H
34.1Allylic CH₂
20.5Methyl C
Data for 2-cinnamyl-4-methylphenol sourced from nih.gov.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

For an unequivocal assignment of all proton and carbon signals and to confirm the atomic connectivity, 2D NMR experiments are indispensable. mcmaster.ca

COSY (Correlation Spectroscopy): This experiment maps out the ¹H-¹H coupling networks. In this compound, COSY would show correlations between adjacent protons on the aromatic rings and establish the spin system of the prop-2-en-1-yl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is critical for piecing together the molecular fragments, for instance, by showing a correlation between the allylic protons and the carbons of the phenol ring, thereby confirming the point of attachment.

The comprehensive assignment of all proton and carbon signals for this compound relies on the collective interpretation of these 2D NMR experiments. mcmaster.ca

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound presents a series of absorption bands that are diagnostic of its constituent functional groups. Expected characteristic absorption bands include:

Table 3: Predicted FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200O-H stretch (broad)Phenolic hydroxyl
3100-3000C-H stretchAromatic and Olefinic
1650-1450C=C stretchAromatic and Olefinic
1260-1200C-O stretchPhenolic
900-690C-H out-of-plane bendAromatic
GC-FTIR studies have indicated the presence of an intramolecular interaction between the phenolic OH group and the olefinic side-chain, which manifests as distinct bands in the OH stretching region of the spectrum. lookchem.com

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar, symmetric bonds. The Raman spectrum of this compound is expected to feature strong signals from the symmetric vibrations of the C=C bonds within the aromatic rings and the propenyl chain. Although specific Raman spectral data for this compound is not extensively documented in the literature, the technique remains a valuable tool for confirming the presence of the key structural motifs. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Investigation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. For this compound, mass spectrometry confirms its molecular mass and provides insights into its structural arrangement through characteristic fragmentation.

The molecular formula of this compound is C₁₅H₁₄O. This corresponds to a calculated exact mass of approximately 210.1045 Da. nih.gov In a typical mass spectrum, the compound is expected to exhibit a prominent molecular ion peak ([M]⁺) at m/z 210, which confirms its molecular weight. High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing a highly accurate mass measurement.

The fragmentation of this compound upon ionization is dictated by the stability of the resulting fragments. The structure contains a phenol moiety and a cinnamyl group, and cleavage often occurs at the weakest bonds and leads to the formation of stable carbocations or radicals.

A primary fragmentation pathway involves the cleavage of the bond between the propenyl chain and the phenol ring. Benzylic cleavage, which is common for such structures, can lead to the formation of a stable tropylium (B1234903) ion or related structures. Key expected fragments and their corresponding mass-to-charge ratios (m/z) are detailed in the table below.

m/z Value (Expected)Proposed Fragment IonSignificance
210[C₁₅H₁₄O]⁺Molecular Ion (M⁺)
117[C₉H₉]⁺Formation of the stable cinnamyl cation via cleavage of the C-C bond alpha to the phenol ring.
115[C₉H₇]⁺Loss of H₂ from the cinnamyl cation.
107[C₇H₇O]⁺Formation of the hydroxytropylium ion, a characteristic fragment for benzylphenols.
91[C₇H₇]⁺Formation of the tropylium ion from the phenylpropene moiety.
77[C₆H₅]⁺Phenyl cation, resulting from fragmentation of the cinnamyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorptions arising from the phenolic and the conjugated phenylpropene systems.

The molecule contains two main chromophores: the phenol ring and the styrene-like cinnamyl group. The phenol chromophore typically exhibits absorption bands in the UV region. For instance, phenol itself shows a primary absorption band around 270-275 nm. bgu.ac.ilresearchgate.netdocbrown.info This absorption is attributed to π → π* electronic transitions within the aromatic ring.

The presence of the (2E)-3-phenylprop-2-en-1-yl substituent on the phenol ring creates an extended conjugated system. This extension of conjugation generally results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to phenol alone. Therefore, the main absorption bands for this compound are expected to be shifted to wavelengths longer than 275 nm.

The electronic transitions responsible for the absorption bands are primarily π → π* transitions, which are characteristic of aromatic and conjugated systems. The specific wavelengths of maximum absorbance (λmax) are influenced by the solvent used for the analysis.

Expected λmax (nm)Associated ChromophoreElectronic Transition
~275-290Phenol and Phenylpropene Conjugated Systemπ → π
Shorter wavelength band (~210-230)Aromatic Ringsπ → π

The spectrum is anticipated to show a strong absorption band characteristic of the extended π-electron system. The exact position and intensity of the absorption maxima would be confirmed by experimental measurement in a specified solvent.

Computational and Theoretical Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For 2-[(2E)-3-phenylprop-2-en-1-yl]phenol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in predicting its three-dimensional arrangement and electronic properties. nih.govresearchgate.net

The flexible cinnamyl side chain of this compound allows for multiple spatial arrangements or conformations. DFT-based geometry optimization can identify the most stable conformers by locating the minima on the potential energy surface. These calculations take into account the steric and electronic interactions between the phenyl and phenol (B47542) rings.

Furthermore, the presence of the hydroxyl group on the phenol ring introduces the possibility of tautomerism, specifically keto-enol tautomerism, where a proton can migrate from the oxygen to a carbon atom of the ring, forming a keto tautomer. nih.govorientjchem.org Theoretical calculations of the relative Gibbs free energies of the possible tautomers can predict the position of the tautomeric equilibrium. nih.gov For phenolic compounds, the enol form is typically overwhelmingly more stable. orientjchem.org The equilibrium can be influenced by environmental factors such as the solvent, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. numberanalytics.com The HOMO is the region from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the region most likely to accept an electron, indicating electrophilic character. numberanalytics.com DFT calculations provide the energies and spatial distributions of these orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and a greater propensity to undergo chemical reactions. nih.gov For phenolic compounds, the HOMO is typically localized on the phenol ring, rich in electron density, while the LUMO may be distributed over the phenylpropene system.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.5
LUMO -1.0 to -2.0
Energy Gap (ΔE) 3.5 to 5.5

Note: These are typical energy ranges for similar phenolic compounds and serve as an illustrative example.

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be compared with experimental data to confirm the molecular structure. nih.gov

Similarly, the vibrational frequencies from Infrared (IR) spectroscopy can be computed. cheminfo.org These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's bonds. Comparing the theoretical IR spectrum with the experimental one can aid in the assignment of spectral bands to specific functional groups, such as the characteristic O-H stretch of the phenol group and the C=C stretch of the alkene. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Phenolic O-H Stretching ~3600
Aromatic C-H Stretching 3000 - 3100
Alkene C=C Stretching ~1650
Aromatic C=C Stretching 1450 - 1600
C-O Stretching ~1200

Note: These are illustrative values based on general knowledge of IR spectroscopy and DFT calculations for similar molecules.

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be derived to quantify the reactivity of this compound.

These indices provide a quantitative measure of a molecule's reactivity.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. It is calculated as half of the HOMO-LUMO gap. A harder molecule is less reactive.

Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

Electronegativity (χ) represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, indicating its electrophilic nature.

Nucleophilicity Index (N) measures the electron-donating capability of a molecule.

These parameters are calculated using the energies of the frontier orbitals and are valuable for predicting how the molecule will interact with other reagents. nih.gov

Table 3: Illustrative Quantum Chemical Reactivity Descriptors

Descriptor Formula Typical Value Range (eV)
Hardness (η) (ELUMO - EHOMO) / 2 1.75 - 2.75
Softness (S) 1 / η 0.36 - 0.57
Electronegativity (χ) -(EHOMO + ELUMO) / 2 3.25 - 4.25
Electrophilicity (ω) χ² / (2η) 1.9 - 3.1

Note: These values are derived from the illustrative energy ranges in Table 1 and are for exemplary purposes.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, providing a guide to the reactive sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atom of the hydroxyl group and the π-systems of the aromatic rings, indicating sites susceptible to electrophilic attack. osti.gov Regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the acidic phenolic proton, highlighting them as sites for nucleophilic attack. researchgate.net This mapping provides a powerful predictive tool for understanding intermolecular interactions and chemical reactivity. osti.gov

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. rsc.org The NLO response of a molecule is governed by its ability to polarize in the presence of a strong electric field, a property that is enhanced in molecules with extensive π-conjugated systems and significant charge separation. nih.gov Compounds structurally similar to this compound, such as chalcones, are known to exhibit notable NLO properties. analis.com.my

Chalcones, which feature two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, possess a delocalized π-electron framework that facilitates intramolecular charge transfer, a key requirement for NLO activity. rsc.orgrasayanjournal.co.in Theoretical investigations, primarily using Density Functional Theory (DFT), are employed to predict and understand the NLO response of these molecules. rsc.org Key parameters calculated in these studies include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net

Computational methods like the CAM-B3LYP functional within DFT have been found to provide reliable predictions of hyperpolarizability. researchgate.net The theoretical calculations for various chalcones consistently show β values significantly higher than that of urea, a standard reference material for NLO studies. researchgate.netbohrium.com Given the structural similarities, it is plausible that this compound, with its conjugated system spanning two phenyl rings and a propenyl bridge, also possesses NLO properties that could be tuned by further functionalization.

Table 1: Calculated NLO Properties of Structurally Related Chalcone Derivatives
CompoundMethodBasis SetTotal First Hyperpolarizability (βtot) (esu)
(E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneDFTNot SpecifiedData not specified in abstract
3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one (3NPP)DFT/B3LYP6-31G(d,p)420.51 × 10-30
(E)-N-(4-(3-(benzo[d] analis.com.myrasayanjournal.co.indioxol-5-yl)acryloyl)phenyl)quinoline-8-carboxamideCAM-B3LYP6-311++g(d,p)Value compared to urea, but not explicitly stated

Intermolecular Hydrogen Bonding and Crystal Packing Interactions in Related Structures

The solid-state arrangement of molecules, or crystal packing, is dictated by a variety of non-covalent interactions, with hydrogen bonding being one of the most critical. mdpi.com For phenolic compounds like this compound, the hydroxyl group (-OH) is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. mdpi.com

In the crystal structures of cinnamic acids, the primary structural motif is often a dimer formed by strong hydrogen bonds between the carboxylic acid groups. core.ac.uk These dimers are then further interconnected by C-H···O bonds involving the aromatic rings. nih.gov For cinnamic acid esters, where the strong O-H donor is absent, C-H···O interactions become dominant in directing the crystal packing. nih.gov The carbonyl group in these esters is consistently involved in C-H···O hydrogen bonding. nih.gov

For phenolic compounds containing an allyl group (a −CH2−CH=CH2 substituent), similar interactions are expected. researchgate.net The phenolic -OH group can form strong O-H···O or O-H···N bonds, while the allyl group and phenyl rings can participate in C-H···O and C-H···π interactions. researchgate.net These interactions collectively guide the assembly of molecules into specific packing arrangements, such as chains or layered structures. core.ac.ukresearchgate.net The interplay between these various hydrogen bonds determines the final supramolecular architecture of the crystal. beilstein-journals.org

Table 2: Common Intermolecular Interactions in Cinnamic Acid Derivatives and Related Structures
Interaction TypeDonorAcceptorTypical Distance/GeometryReference
Strong Hydrogen BondO-H (Carboxyl/Hydroxyl)O (Carbonyl/Hydroxyl)O···O distance: ~2.6-2.8 Å core.ac.uk
Weak Hydrogen BondC(aromatic)-HO (Carbonyl/Hydroxyl)H···O distance: ~2.5-2.7 Å; C-H···O angle: >140° iucr.org
Weak Hydrogen BondC(olefinic)-HO (Carbonyl)H···O distance: ~2.55 Å; C-H···O angle: ~157° iucr.org
Weak Hydrogen BondC-Hπ (Aromatic Ring)Variable researchgate.net

Biochemical Pathways and Molecular Interactions in Vitro

Enzyme-Mediated Transformations of Related Phenolic Substrates

Catechol O-methyltransferase (COMT) is a crucial enzyme in the metabolism of a wide range of endogenous and xenobiotic compounds. Its primary function is to catalyze the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol-containing substrate. This O-methylation is a key step in the inactivation of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine, as well as catecholestrogens.

The substrate specificity of COMT is strictly directed towards compounds possessing a catechol structure, which consists of two hydroxyl groups on adjacent carbons of an aromatic ring. The compound 2-[(2E)-3-phenylprop-2-en-1-yl]phenol is a monophenolic compound, containing only a single hydroxyl group. Therefore, it is not a direct substrate for COMT. For metabolization by COMT to occur, the compound would first need to undergo phase I metabolism, specifically hydroxylation, to introduce a second hydroxyl group adjacent to the existing one, thereby forming a catechol moiety. This initial transformation would likely be catalyzed by cytochrome P450 enzymes. Following such a conversion, the resulting catechol derivative could then be a substrate for O-methylation by COMT.

While this compound is not a Schiff base, a significant body of research demonstrates the enzyme-inhibitory potential of various phenolic compounds, including those structurally related to it. A key area of investigation is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—which are therapeutic targets for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov

Phenolic compounds can interact with the amino acid residues within the active site of cholinesterases through various non-covalent interactions, such as hydrogen bonds and π–π stacking. Cinnamic acid and its derivatives, which share the phenylpropene core structure with the title compound, have been identified as potential cholinesterase inhibitors. nih.gov The inhibitory activity of phenolic compounds is often influenced by the number and position of hydroxyl and methoxyl groups on the aromatic rings. nih.gov For instance, studies on resveratrol (B1683913) analogs have noted that an ortho-hydroxyl group can facilitate the formation of hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov The general mechanism involves the inhibitor molecule docking into the active site gorge of the enzyme, thereby blocking the entry of the acetylcholine (B1216132) substrate and preventing its hydrolysis.

To illustrate the inhibitory potential of related phenolic compounds, the following table summarizes the half-maximal inhibitory concentrations (IC50) for selected molecules against AChE and BChE.

CompoundTarget EnzymeIC50 Value
QuercetinAChE0.18 mmol/L
QuercetinBChE0.203 mmol/L
Cinnamic Acid Derivative (unspecified)AChEPotent Inhibition Reported

Data synthesized from available research on phenolic cholinesterase inhibitors. nih.gov

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov They are the primary targets of β-lactam antibiotics. nih.gov The rise of antibiotic resistance, often through mutations in PBPs that lower their affinity for β-lactam drugs, has spurred the search for novel inhibitors. nih.govnih.gov Phenolic compounds have emerged as a promising class of molecules in this regard. researchgate.net

In silico studies have explored the potential for various phenolics to act as modulators of PBPs, such as PBP2x in Streptococcus pneumoniae and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These computational screening approaches identify compounds that can bind to the active or allosteric sites of these enzymes. nih.gov The binding of phenolic compounds to PBPs can inhibit their transpeptidase activity, disrupting cell wall synthesis and leading to bacterial death. nih.gov Although direct experimental data on this compound is not available, its phenolic nature suggests it could potentially interact with PBPs, a hypothesis that requires validation through computational and experimental studies.

Ligand-Protein Interaction Profiling via Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). jbcpm.com This method is instrumental in drug discovery and for elucidating the potential molecular targets of bioactive compounds. For phenolic compounds like this compound, docking simulations can provide valuable insights into their interactions with various protein targets. jbcpm.commdpi.comnih.gov

The process involves generating a three-dimensional model of the ligand and the protein target, whose structure is often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov The software then samples numerous possible conformations of the ligand within the protein's binding site, calculating a "docking score" for each, which represents the binding free energy. jbcpm.com Lower negative scores typically indicate a higher binding affinity.

Docking studies on various phenolic compounds have revealed key interactions with enzymes like PBPs and cholinesterases. These interactions often involve:

Hydrogen bonds: Formed between the hydroxyl groups of the phenol (B47542) and polar amino acid residues in the protein's active site.

Hydrophobic and π-π interactions: Occurring between the aromatic rings of the phenolic ligand and nonpolar or aromatic amino acid residues of the protein.

The following table summarizes representative findings from molecular docking studies of phenolic compounds against various protein targets, illustrating the type of data generated.

Phenolic Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Flavonoids (e.g., Rutin)Penicillin-Binding Protein 2 (PBP2)High Affinity ReportedActive Site Residues
ChalconesAcetylcholinesterase (AChE)-8.0 to -10.5Trp84, Tyr334 (π-π stacking)
ScopoletinCyclooxygenase-1 (COX-1)-7.5Arg120, Tyr355 (H-bonds)

Illustrative data compiled from various in silico studies on phenolic compounds. researchgate.netnih.govresearchgate.net

Modulation of Intracellular Signaling Pathways

Phenolic compounds are known to exert significant influence over various intracellular signaling pathways, many of which are central to inflammation and cellular stress responses. nih.gov While specific research on this compound is limited, studies on structurally related molecules, particularly cinnamaldehyde (B126680) (which contains the 3-phenylprop-2-en-1-al core), provide a strong basis for its potential mechanisms of action.

Key pathways modulated by related phenolic compounds include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. nih.govnih.govcabidigitallibrary.org

NF-κB Pathway: NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. nih.gov In its inactive state, it is held in the cytoplasm by an inhibitory protein, IκB. youtube.com Upon stimulation by inflammatory signals, a kinase complex (IKK) phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene expression. nih.govyoutube.com Cinnamaldehyde has been shown to inhibit NF-κB activation by suppressing the NIK/IKK signaling pathway, thereby preventing IκB phosphorylation and degradation. nih.gov This action effectively blocks the inflammatory cascade at a critical control point.

MAPK Pathways: The MAPK family, including ERK and p38 MAPK, are crucial kinases that regulate cellular processes like proliferation, differentiation, and apoptosis in response to external stimuli. cabidigitallibrary.orgnih.gov In inflammatory states, these pathways are often over-activated. Cinnamaldehyde has been demonstrated to inhibit the activation of ERK and p38 MAPK pathways, contributing to its anti-inflammatory effects. nih.gov Many other polyphenols also regulate MAPK signaling, which can in turn influence the activation of transcription factors like NF-κB. cabidigitallibrary.orgnih.gov

The modulation of these pathways by inhibiting key kinases or regulatory proteins demonstrates a specific, mechanism-based interaction between small phenolic molecules and the machinery of intracellular signaling.

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Routes for 2-[(2E)-3-phenylprop-2-en-1-yl]phenol and its Derivatives

The development of new and efficient synthetic methodologies is paramount for the widespread investigation and application of this compound. Current synthetic strategies often rely on classical methods such as the direct C-alkylation of phenols with cinnamyl alcohol or the Claisen rearrangement of cinnamyl phenyl ethers. While effective, these methods can sometimes be limited by issues of regioselectivity and harsh reaction conditions.

Future research will likely focus on the development of more sustainable and atom-economical synthetic routes. This includes the exploration of novel catalytic systems that can facilitate the direct and selective ortho-cinnamylation of phenols under milder conditions. The use of transition metal catalysts, such as those based on rhenium, palladium, or ruthenium, has shown promise in related allylation reactions and could be adapted for the synthesis of the target compound. For instance, a sequential protocol involving a Friedel-Crafts alkylation of phenols with cinnamyl alcohols catalyzed by Re2O7, followed by a palladium-catalyzed oxidative annulation, has been developed for the synthesis of functionalized 2-benzyl benzofurans from o-cinnamyl phenols. This highlights the potential for developing one-pot procedures for the synthesis and subsequent derivatization of this compound.

The Claisen rearrangement, a powerful tool for C-C bond formation, will continue to be a valuable method. nih.govnih.gov Future investigations may explore microwave-assisted or transition-metal-catalyzed Claisen rearrangements to accelerate reaction times and improve yields. The solvent can also play a crucial role in the outcome of the Claisen rearrangement of cinnamyl aryl ethers, with polar solvents sometimes favoring intermolecular rearrangement pathways. researchgate.net Understanding and controlling these solvent effects will be critical for achieving high selectivity for the desired ortho-rearranged product.

The synthesis of derivatives of this compound will also be a significant area of research. Introducing various substituents on both the phenolic and the phenyl rings of the cinnamyl group will allow for the fine-tuning of the compound's electronic and steric properties, leading to a diverse library of molecules with potentially enhanced biological activities or catalytic properties.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic routes discussed above, a detailed understanding of the reaction mechanisms and kinetics is essential. Advanced in situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing valuable insights into the formation of intermediates, transition states, and byproducts.

Future research should focus on the application of techniques such as Operando Spectroscopy , which allows for the simultaneous measurement of catalytic performance and spectroscopic data under actual reaction conditions. This can be particularly insightful for catalytic reactions, providing a direct correlation between the catalyst's state and its activity and selectivity.

The following table summarizes some of the advanced spectroscopic techniques that could be employed for monitoring the synthesis of this compound:

Spectroscopic TechniqueInformation GainedPotential Application in Synthesis Monitoring
In Situ FTIR/Raman Spectroscopy Vibrational information, identification of functional groups, and changes in bonding.Monitoring the consumption of reactants (e.g., disappearance of the phenolic O-H stretch) and the formation of the C-C bond during Friedel-Crafts alkylation or Claisen rearrangement.
In Situ NMR Spectroscopy Detailed structural information about molecules in solution.Tracking the formation of intermediates and the final product, and quantifying the regioselectivity of the reaction in real-time.
In Situ UV-Vis Spectroscopy Electronic transitions, information about conjugated systems.Monitoring changes in conjugation during the cinnamylation reaction and potentially quantifying reaction rates.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns of reaction components.Online reaction monitoring to identify products, byproducts, and transient intermediates, providing a comprehensive reaction profile.

By combining the data from these in situ techniques with kinetic modeling, researchers can develop a comprehensive understanding of the reaction landscape, enabling the rational design of more efficient and selective synthetic processes.

Integration of Machine Learning and AI in Computational Chemistry for Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is revolutionizing the field of drug discovery and materials science. researchgate.netnih.govresearchgate.net These powerful tools can be leveraged to accelerate the design of novel derivatives of this compound with desired properties and to predict their biological activities.

Future research in this area will involve the development of Quantitative Structure-Activity Relationship (QSAR) models. unipa.itresearchgate.netnih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By training ML algorithms on existing datasets of phenolic compounds with known activities, it will be possible to build predictive models for various endpoints, such as antioxidant, antimicrobial, or anticancer activity. These models can then be used to virtually screen large libraries of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing.

The following table outlines how AI and ML can be integrated into the design and property prediction of this compound derivatives:

AI/ML ApplicationDescriptionPotential Impact
Predictive QSAR Modeling Develop models to predict biological activities (e.g., antioxidant, antimicrobial, enzyme inhibition) based on molecular descriptors.Accelerate the discovery of new bioactive derivatives by prioritizing synthesis efforts. unipa.itresearchgate.netnih.gov
De Novo Drug Design Utilize generative models to design novel molecular structures with desired properties from scratch.Explore a vast chemical space to identify entirely new and potent derivatives of the parent compound.
ADMET Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds.Improve the success rate of drug development by identifying and eliminating candidates with unfavorable pharmacokinetic or toxicological profiles early in the process.
Reaction Prediction and Optimization Use ML models to predict the outcome of chemical reactions and optimize reaction conditions.Guide the development of more efficient and sustainable synthetic routes for the target compound and its derivatives. nih.gov

By combining computational predictions with experimental validation, the design-build-test-learn cycle can be significantly accelerated, leading to the rapid discovery of new and improved derivatives of this compound.

Comprehensive In Vitro Biological Screening with Mechanistic Elucidation at the Molecular Level

While computational models can guide the design of new compounds, comprehensive in vitro biological screening is essential to validate their activity and elucidate their mechanisms of action at the molecular level. Given the phenolic and cinnamyl moieties present in this compound, a wide range of biological activities can be anticipated.

Future research should involve a systematic screening of the parent compound and its newly synthesized derivatives against a panel of biological targets. This should include assays to evaluate their:

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. researchgate.netnih.govarchivesofmedicalscience.com The antioxidant capacity of this compound and its derivatives should be quantified using various assays, such as DPPH and ABTS radical scavenging assays.

Antimicrobial Activity: Cinnamyl phenols have been reported to possess antimicrobial properties. fao.orgnih.gov The compounds should be tested against a range of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Anticancer Activity: Many phenolic compounds exhibit antiproliferative effects on cancer cell lines. The cytotoxicity of the compounds should be evaluated against various cancer cell lines, and further studies should be conducted to understand the underlying mechanisms, such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition: Phenolic compounds can interact with and inhibit the activity of various enzymes. nih.govnih.gov Screening against key enzymes involved in disease pathways, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory activity or tyrosinase for applications in cosmetics, could reveal novel therapeutic applications.

Once promising activities are identified, further mechanistic studies at the molecular level will be crucial. This may involve techniques such as Western blotting to study protein expression, flow cytometry for cell cycle analysis, and molecular docking studies to predict the binding interactions with target proteins. Understanding the structure-activity relationships will provide valuable feedback for the further optimization of the lead compounds.

Exploration of New Catalytic Applications for the Compound and its Metal Complexes

Beyond its potential biological activities, the structure of this compound also suggests its utility in the field of catalysis. The phenolic hydroxyl group and the olefinic double bond can act as coordinating sites for metal ions, making the compound a potential ligand for the synthesis of novel metal complexes.

Future research should explore the synthesis and characterization of metal complexes of this compound with various transition metals, such as palladium, rhodium, ruthenium, and copper. catalysis.blogorientjchem.org These complexes could then be evaluated as catalysts in a range of organic transformations.

Potential catalytic applications to be investigated include:

Cross-Coupling Reactions: Palladium complexes are widely used as catalysts in C-C and C-N bond-forming reactions. catalysis.blog The metal complexes of this compound could be tested as catalysts in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Hydrogenation and Transfer Hydrogenation: The presence of the cinnamyl group might allow for the design of catalysts for selective hydrogenation reactions.

Oxidation Reactions: Phenolic compounds themselves can participate in catalytic oxidation processes. unipa.itresearchgate.netnih.gov The metal complexes could be investigated as catalysts for the selective oxidation of various substrates.

Asymmetric Catalysis: By introducing chiral centers into the ligand backbone, it may be possible to develop chiral metal complexes for enantioselective catalysis, a highly valuable tool in modern organic synthesis.

The catalytic activity and selectivity of these new metal complexes will be highly dependent on the nature of the metal center and the coordination environment provided by the ligand. A systematic investigation of these factors will be necessary to unlock the full catalytic potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic methodologies for 2-[(2E)-3-phenylprop-2-en-1-yl]phenol, and how do reaction conditions influence yield and purity?

The synthesis of allyl-substituted phenolic compounds like this compound often involves cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) or Claisen-Schmidt condensations. Key factors include:

  • Catalyst selection : Palladium-based catalysts for coupling reactions or acid/base catalysts for condensations.
  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Purification : Column chromatography or recrystallization to isolate the product from by-products like unreacted aldehydes or coupling partners .
    A comparative study using HPLC or GC-MS can quantify yield and purity under varying conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts mitigated?

  • ¹H/¹³C NMR : Assign olefinic protons (δ 6.2–7.5 ppm) and phenolic -OH (δ 5–6 ppm). Artifacts from solvent impurities are minimized by using deuterated solvents (e.g., DMSO-d₆) and suppressing water signals .
  • FT-IR : Confirm phenolic -OH (3200–3600 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹). Baseline correction and background subtraction reduce noise .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Calibration with internal standards ensures accuracy .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX determines bond lengths, angles, and torsion angles. For example:

ParameterValue (Å/°)
C=C (allyl)1.33–1.35
C-O (phenolic)1.36–1.38
Dihedral angle (aryl)5–10°
Disorder in the allyl group is resolved using ORTEP-III to model anisotropic displacement ellipsoids.

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., DFT vs. electrochemical results) be resolved in corrosion inhibition studies?

  • Case Study : In analogous compounds (e.g., PPAP-2), discrepancies between DFT-predicted adsorption energies and experimental polarization curves arise from solvent effects or surface heterogeneity. Solutions include:
    • Multiscale Modeling : Combine DFT with molecular dynamics (MD) to simulate solvent interactions .
    • Statistical Validation : Use ANOVA or Tukey tests to assess significance of deviations in inhibition efficiency (%) across replicates .
    • Surface Analysis : SEM/EDS or AFM validates inhibitor film formation on substrates .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline this compound derivatives?

Graph-set analysis (e.g., Etter’s formalism ) classifies H-bond motifs:

Motif TypeExample PatternBiological Relevance
R₂²(8)Dimer formationStabilizes crystal packing
C(6)Chain propagationInfluences solubility
Synchrotron XRD at low temperatures (100 K) enhances resolution of weak H-bonds .

Q. How can multi-technique approaches (e.g., SPR, ITC) elucidate the biological interaction mechanisms of this compound?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to targets like enzymes or receptors. Immobilize the target on a sensor chip and monitor refractive index changes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS). Requires high-purity compound (>95%) to avoid nonspecific interactions .
  • Docking Studies : Use AutoDock Vina to predict binding poses, cross-validated with experimental ITC/SPR data .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across structural analogs?

Example: A benzofuran derivative with a 2-[(2E)-3-phenylprop-2-en-1-yl]oxy group showed variable antimicrobial activity (IC₅₀: 10–50 μM) . Potential causes:

  • Structural Flexibility : Allyl group rotation alters binding pocket compatibility.
  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
    Resolution :
  • SAR Studies : Synthesize derivatives with fixed conformations (e.g., cyclopropane analogs).
  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and PLATON for validation .
  • Electrochemical Studies : Pair polarization resistance with impedance Nyquist plots to distinguish charge-transfer and diffusion processes .
  • Theoretical Modeling : Benchmark DFT functionals (e.g., B3LYP/6-311+G**) against experimental geometries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.